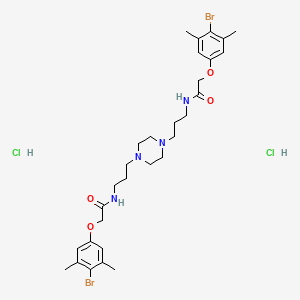
Acetamide, N,N'-(1,4-piperazinediyldi-3,1-propanediyl)bis(2-(4-bromo-3,5-dimethylphenoxy)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N,N’-(1,4-piperazinediyldi-3,1-propanediyl)bis(2-(4-bromo-3,5-dimethylphenoxy)-, dihydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of piperazine and acetamide groups, along with brominated dimethylphenoxy moieties. It is commonly used in various scientific research applications due to its versatile chemical reactivity and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-(1,4-piperazinediyldi-3,1-propanediyl)bis(2-(4-bromo-3,5-dimethylphenoxy)-, dihydrochloride typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the acetamide groups. The brominated dimethylphenoxy groups are then attached through a series of nucleophilic substitution reactions. The final product is obtained by purifying the compound through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also involves stringent quality control measures to meet regulatory standards and ensure the safety and efficacy of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N,N’-(1,4-piperazinediyldi-3,1-propanediyl)bis(2-(4-bromo-3,5-dimethylphenoxy)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various substituted acetamides, piperazine derivatives, and brominated phenoxy compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
Acetamide, N,N’-(1,4-piperazinediyldi-3,1-propanediyl)bis(2-(4-bromo-3,5-dimethylphenoxy)-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of Acetamide, N,N’-(1,4-piperazinediyldi-3,1-propanediyl)bis(2-(4-bromo-3,5-dimethylphenoxy)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Acetamide derivatives: Compounds with similar acetamide groups.
Piperazine derivatives: Compounds containing piperazine moieties.
Brominated phenoxy compounds: Compounds with brominated phenoxy groups.
Uniqueness
Acetamide, N,N’-(1,4-piperazinediyldi-3,1-propanediyl)bis(2-(4-bromo-3,5-dimethylphenoxy)-, dihydrochloride is unique due to its specific combination of functional groups and its versatile reactivity. This uniqueness makes it valuable for various scientific research applications and distinguishes it from other similar compounds .
Propiedades
Número CAS |
86746-10-3 |
|---|---|
Fórmula molecular |
C30H44Br2Cl2N4O4 |
Peso molecular |
755.4 g/mol |
Nombre IUPAC |
2-(4-bromo-3,5-dimethylphenoxy)-N-[3-[4-[3-[[2-(4-bromo-3,5-dimethylphenoxy)acetyl]amino]propyl]piperazin-1-yl]propyl]acetamide;dihydrochloride |
InChI |
InChI=1S/C30H42Br2N4O4.2ClH/c1-21-15-25(16-22(2)29(21)31)39-19-27(37)33-7-5-9-35-11-13-36(14-12-35)10-6-8-34-28(38)20-40-26-17-23(3)30(32)24(4)18-26;;/h15-18H,5-14,19-20H2,1-4H3,(H,33,37)(H,34,38);2*1H |
Clave InChI |
MHNOVOGRRWPSFE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1Br)C)OCC(=O)NCCCN2CCN(CC2)CCCNC(=O)COC3=CC(=C(C(=C3)C)Br)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















